H-Tz-PEG4-TFP
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Overview
Description
H-Tz-PEG4-TFP is a heterobifunctional crosslinker that contains an amine-reactive tetrafluorophenyl (TFP) ester and a hydrophilic polyethylene glycol (PEG) spacer. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable amide bonds with primary amines and its compatibility with aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tz-PEG4-TFP typically involves the following steps:
PEGylation: The polyethylene glycol (PEG) spacer is synthesized through the polymerization of ethylene oxide.
Functionalization: The PEG spacer is functionalized to introduce reactive end groups.
TFP Ester Formation: The tetrafluorophenyl (TFP) ester group is introduced using a coupling agent such as trifluoromethanesulfonate (TFP) activated ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized for large-scale production, including temperature control, reaction time, and purification steps .
Chemical Reactions Analysis
Types of Reactions
H-Tz-PEG4-TFP undergoes several types of chemical reactions, including:
Substitution Reactions: The TFP ester group reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The compound can participate in copper-free azide-alkyne cycloaddition reactions, forming stable triazole linkages.
Common Reagents and Conditions
Primary Amines: React with the TFP ester group to form amide bonds.
Azides: React with the alkyne group in click chemistry reactions.
Reaction Conditions: Typically conducted in aqueous buffers at physiological pH and temperature.
Major Products Formed
Amide Bonds: Formed through the reaction of the TFP ester with primary amines.
Triazole Linkages: Formed through click chemistry reactions with azides.
Scientific Research Applications
H-Tz-PEG4-TFP has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Employed in labeling proteins, peptides, and other biomolecules for various assays and imaging studies.
Medicine: Utilized in drug delivery systems and the development of targeted therapeutics.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
H-Tz-PEG4-TFP exerts its effects through the following mechanisms:
Amide Bond Formation: The TFP ester group reacts with primary amines to form stable amide bonds, facilitating the conjugation of biomolecules.
Click Chemistry: The compound participates in copper-free azide-alkyne cycloaddition reactions, forming stable triazole linkages without the need for a copper catalyst.
Comparison with Similar Compounds
Similar Compounds
NHS-PEG4-Azide: An amine-reactive compound used for similar bioconjugation applications.
N3-PEG4-TFP: Another PEGylated TFP ester used in medical research and drug delivery.
Uniqueness
H-Tz-PEG4-TFP is unique due to its combination of a TFP ester and a PEG spacer, which provides enhanced solubility, stability, and biocompatibility. This makes it particularly suitable for applications in aqueous environments and biological systems .
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[3-[[4-(1,2,4,5-tetrazin-3-yl)benzoyl]amino]propoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F4N5O7/c28-20-16-21(29)24(31)25(23(20)30)43-22(37)6-9-40-11-13-42-15-14-41-12-10-39-8-1-7-32-27(38)19-4-2-18(3-5-19)26-35-33-17-34-36-26/h2-5,16-17H,1,6-15H2,(H,32,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFBVFPKGFKRGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CN=N2)C(=O)NCCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F4N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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